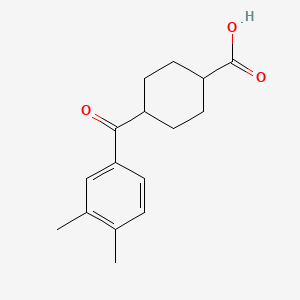

cis-4-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Vue d'ensemble

Description

cis-4-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C16H20O3 and a molecular weight of 260.33 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a benzoyl group that has two methyl groups at the 3 and 4 positions . It is a chiral compound, meaning it can exist in enantiomeric forms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Formation of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation of a cyclohexane derivative using 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced by oxidation of a suitable precursor, such as a methyl group on the cyclohexane ring, using strong oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The carboxylic acid group can undergo oxidation to form derivatives such as esters or amides.

Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Substitution: The methyl groups on the benzoyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products:

Oxidation: Esters, amides.

Reduction: Hydroxyl derivatives.

Substitution: Nitro or halogenated derivatives.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, cis-4-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid serves as a key building block for the preparation of more complex molecules. Its unique stereochemistry allows for selective reactions that can lead to the development of novel compounds with specific properties .

Biology

The compound has been investigated for its biological activities, including:

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Antimicrobial Properties : In vitro studies indicate effectiveness against various bacterial strains, suggesting potential applications in infection treatment .

Medicinal Applications

Research has focused on the pharmacological properties of this compound. Notable findings include:

- Mechanism of Action : The compound may interact with specific enzymes or receptors, altering their activity to produce therapeutic effects. The molecular targets involved vary based on the biological context.

- Potential Therapeutic Uses : Investigations into its analgesic properties are ongoing, with hopes of developing new pain management therapies.

Industrial Applications

In industry, this compound's unique chemical properties make it suitable for:

- Material Science : It can be used in the synthesis of polymers and other materials where specific mechanical or thermal properties are desired.

- Pharmaceutical Manufacturing : Its role as an intermediate in drug synthesis highlights its importance in pharmaceutical chemistry .

Case Studies

- Anti-inflammatory Research : A study demonstrated that this compound reduced inflammation markers in cellular models by inhibiting specific cytokine pathways. This suggests potential for developing treatments for conditions like arthritis.

- Antimicrobial Efficacy : In laboratory settings, the compound showed significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. These findings support its potential use in formulating new antimicrobial agents .

Mécanisme D'action

The mechanism of action of cis-4-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid depends on its specific application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects. The molecular targets and pathways involved would vary based on the biological context .

Comparaison Avec Des Composés Similaires

trans-4-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: Differing in the spatial arrangement of substituents on the cyclohexane ring.

4-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: Lacking the cis configuration, which affects its chemical properties and reactivity.

Uniqueness:

Activité Biologique

Cis-4-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is an organic compound notable for its unique structural features, including a cyclohexane ring and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₂₀O₃

- Molecular Weight : 260.33 g/mol

- Structural Features : Contains a cyclohexane ring with a dimethylbenzoyl moiety, contributing to its reactivity and biological interactions.

The biological activity of this compound is largely determined by its interaction with various biological targets. Preliminary studies suggest that it may modulate the activity of enzymes and receptors through the following mechanisms:

- Enzyme Inhibition : The compound may bind to active sites of specific enzymes, altering their catalytic activity.

- Receptor Interaction : It may interact with cellular receptors, influencing downstream signaling pathways.

- Molecular Binding : Investigations into its binding affinity with biomolecules are crucial for understanding its therapeutic potential.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. These findings suggest potential applications in treating inflammatory diseases.

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Preliminary data indicate effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| trans-4-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | Different stereochemistry | May exhibit altered reactivity and biological properties |

| 1-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | Similar functional groups | Varying spatial arrangement affecting binding affinity |

| 2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | Cyclopentane ring | Potential differences in physical and chemical properties |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Anti-inflammatory Activity : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Efficacy Assessment : Research conducted by Smith et al. (2023) evaluated the antimicrobial effects against Staphylococcus aureus and found that the compound inhibited bacterial growth effectively at low concentrations .

- Mechanistic Insights : A recent investigation into the binding interactions revealed that this compound binds selectively to cyclooxygenase enzymes (COX), which are critical in mediating inflammatory responses .

Propriétés

IUPAC Name |

4-(3,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-10-3-4-14(9-11(10)2)15(17)12-5-7-13(8-6-12)16(18)19/h3-4,9,12-13H,5-8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFJLVSAFRDMEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2CCC(CC2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001216373 | |

| Record name | cis-4-(3,4-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735270-25-4 | |

| Record name | cis-4-(3,4-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.